molecular formula C7H3F5O2S B6146316 2,2-difluoro-2-[4-(trifluoromethyl)thiophen-3-yl]acetic acid CAS No. 1879422-29-3

2,2-difluoro-2-[4-(trifluoromethyl)thiophen-3-yl]acetic acid

Cat. No.: B6146316
CAS No.: 1879422-29-3
M. Wt: 246.2
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,2-Difluoro-2-[4-(trifluoromethyl)thiophen-3-yl]acetic acid is an organic compound characterized by the presence of difluoro and trifluoromethyl groups attached to a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2-difluoro-2-[4-(trifluoromethyl)thiophen-3-yl]acetic acid typically involves the introduction of difluoro and trifluoromethyl groups onto a thiophene ring. One common method is through the use of fluorinating agents such as diethylaminosulfur trifluoride (DAST) or sulfur tetrafluoride (SF4) in the presence of a suitable catalyst. The reaction conditions often require low temperatures and an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorinating agents. The process is optimized to ensure high yield and purity of the final product, with careful control of reaction parameters such as temperature, pressure, and reaction time.

Chemical Reactions Analysis

Types of Reactions: 2,2-Difluoro-2-[4-(trifluoromethyl)thiophen-3-yl]acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atoms can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a suitable base.

Major Products Formed:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of substituted thiophene derivatives.

Scientific Research Applications

2,2-Difluoro-2-[4-(trifluoromethyl)thiophen-3-yl]acetic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to degradation.

Mechanism of Action

The mechanism of action of 2,2-difluoro-2-[4-(trifluoromethyl)thiophen-3-yl]acetic acid involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms enhances the compound’s ability to form strong hydrogen bonds and interact with biological macromolecules. This can lead to inhibition of enzyme activity or disruption of cellular processes, contributing to its bioactivity.

Comparison with Similar Compounds

  • 2,2-Difluoro-2-[4-(trifluoromethyl)phenyl]acetic acid
  • 2,2-Difluoro-2-[4-(trifluoromethyl)thiazol-4-yl]acetic acid

Comparison:

  • Uniqueness: The thiophene ring in 2,2-difluoro-2-[4-(trifluoromethyl)thiophen-3-yl]acetic acid imparts unique electronic properties compared to phenyl or thiazolyl derivatives. This can influence the compound’s reactivity and interaction with biological targets.
  • Applications: While similar compounds may share some applications, the specific structure of this compound can make it more suitable for certain applications, such as in the development of novel pharmaceuticals or advanced materials.

Properties

CAS No.

1879422-29-3

Molecular Formula

C7H3F5O2S

Molecular Weight

246.2

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.